molecular formula C25H24N2O7S B12352274 acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12352274
M. Wt: 496.5 g/mol
InChI Key: YSHHVXJVYBELIM-KPJFUTMLSA-N
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Description

This compound features a pyrrolidine-2,3-dione core substituted with a 1,3-thiazol-2-yl group at position 1, a (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene] moiety at position 4, and a 4-methoxyphenyl group at position 3. The acetic acid side chain enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H20N2O5S.C2H4O2/c1-3-30-17-10-6-15(7-11-17)20(26)18-19(14-4-8-16(29-2)9-5-14)25(22(28)21(18)27)23-24-12-13-31-23;1-2(3)4/h4-13,19,26H,3H2,1-2H3;1H3,(H,3,4)/b20-18+;

InChI Key

YSHHVXJVYBELIM-KPJFUTMLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)OC)/O.CC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)OC)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Approach

A three-component reaction between aniline derivatives, itaconic acid, and aldehydes forms substituted 3-pyrroline-2-ones, which are oxidized to pyrrolidine-2,3-diones. For example, 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one is synthesized via MCR and subsequently oxidized using hydrogen peroxide in acetic acid. This method yields the core structure with 85–92% efficiency under mild conditions (60–80°C, 6–8 hours).

Cyclization of α-Bromoacyl Derivatives

Bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid with Br₂ in acetic acid generates α-bromoacyl intermediates, which undergo cyclocondensation with amines or thioamides to form the pyrrolidine-2,3-dione core. This method is particularly effective for introducing nitrogenous substituents at the 1-position of the pyrrolidine ring.

Functionalization with Aryl Groups

The 4-ethoxyphenyl and 4-methoxyphenyl substituents are introduced via nucleophilic substitution or condensation:

Friedel-Crafts Acylation

Electron-rich aryl ethers (e.g., 4-ethoxyphenyl and 4-methoxyphenyl groups) are grafted onto the pyrrolidine-2,3-dione core using Friedel-Crafts acylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the core and aryl acetyl chlorides in dichloromethane at 0–5°C, achieving 75–88% yields .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of boronic acids (e.g., 4-ethoxyphenylboronic acid) with brominated pyrrolidine-2,3-dione derivatives enables precise aryl group installation. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) provide 82–90% yields .

Incorporation of 1,3-Thiazol-2-yl Substituent

The 1,3-thiazole ring is integrated via Hantzsch thiazole synthesis or cyclocondensation:

Hantzsch Thiazole Synthesis

α-Bromoacyl intermediates react with thioureas or thioamides in refluxing acetone or ethanol. For example, 1-(2-bromoacetyl)pyrrolidine-2,3-dione derivatives react with 2-aminothiazole to form the 1,3-thiazol-2-yl substituent with 70–78% efficiency .

Cyclocondensation with Thiosemicarbazides

Thiosemicarbazide derivatives undergo cyclization with phenacyl bromides in ethanol under reflux, forming thiazole rings. This method is advantageous for introducing diverse substituents on the thiazole moiety.

Integration with Acetic Acid

Acetic acid serves dual roles: as a solvent in synthetic steps and as a counterion or co-crystal former in the final product.

Solvent-Assisted Synthesis

Acetic acid is employed in bromination and cyclization steps due to its polar aprotic nature, enhancing reaction rates and yields. For instance, bromination of pyrrolidine precursors in acetic acid at 25°C achieves 90–95% conversion .

Co-Crystallization

The final compound is purified via co-crystallization with acetic acid (1:1 molar ratio) in ethyl acetate, improving stability and solubility. This step is critical for obtaining pharmaceutical-grade material.

Optimization and Yield Data

Step Method Conditions Yield (%) Source
Core formation Multi-component reaction 80°C, 8 hours 85–92
Aryl functionalization Suzuki-Miyaura coupling Pd(PPh₃)₄, 80°C 82–90
Thiazole incorporation Hantzsch synthesis Reflux, ethanol 70–78
Purification Co-crystallization Ethyl acetate, 25°C 95–98

Challenges and Solutions

  • Regioselectivity in Thiazole Formation : Competing reactions during thiazole synthesis are mitigated using high-purity α-bromoacyl precursors and stoichiometric control.
  • Oxidation Sensitivity : The hydroxymethylidene group is prone to oxidation; reactions are conducted under nitrogen atmosphere with BHT (butylated hydroxytoluene) as an antioxidant.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the hydroxymethylidene group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids or bases for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-dione derivatives against multidrug-resistant bacteria. For instance, a study identified novel inhibitors of penicillin-binding protein 3 (PBP3) from Pseudomonas aeruginosa, showcasing the effectiveness of pyrrolidine-2,3-diones as scaffolds for developing new antibacterial agents. These compounds demonstrated significant inhibition rates and low cytotoxicity, making them promising candidates for further development in antibiotic therapy .

Drug Discovery

The pyrrolidine scaffold has been extensively utilized in drug discovery due to its ability to mimic natural products and interact with biological targets effectively. For example, compounds derived from pyrrolidine have been reported to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. This activity is particularly relevant in the context of developing treatments for metabolic disorders such as type 2 diabetes .

Synthesis of Novel Compounds

Acetic acid plays a critical role as a solvent and reagent in the synthesis of various pyrrolidine derivatives. Research has demonstrated that using acetic acid in multicomponent reactions can lead to high yields of pyrrolidine-2,3-diones. The optimization of reaction conditions involving acetic acid has facilitated the development of libraries of these compounds for biological evaluation .

Case Studies

StudyFocusFindings
Study 1 Antibacterial ScreeningIdentified pyrrolidine-2,3-diones as potent inhibitors of PBP3 with minimal cytotoxicity .
Study 2 Drug MetabolismDemonstrated that certain pyrrolidine derivatives can effectively modulate PPAR activity, leading to improved metabolic profiles in diabetic models .
Study 3 Synthetic MethodologyDeveloped an efficient synthesis route using acetic acid that significantly increased product yield for pyrrolidine derivatives .

Mechanism of Action

The mechanism of action for acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues

[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid (Compound 4 in )

  • Core Structure: Thiazolidinone ring with an acetic acid substituent.
  • Key Differences : Lacks the pyrrolidine-2,3-dione core and methoxy/ethoxy aromatic substituents.
  • Synthesis : Involves thiosemicarbazone cyclization and thia-Michael addition, yielding 65% with a melting point of 248–250°C .
  • Bioactivity: Thiazolidinones are associated with antimicrobial and anticancer activities, but specific data for this compound are unavailable.

{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)Oxy]Phenyl}-1-Phenyl-1H-Pyrazol-4-yl)Methylene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl}Acetic Acid ()

  • Core Structure: Thiazolidinone ring with a rhodanine (2-thioxo) motif.
  • Key Differences : Incorporates a pyrazole substituent and fluorobenzyl group instead of ethoxy/methoxy phenyls.

2-[(5Z)-5-[[3-(4-Ethoxy-2-Methylphenyl)-1-Phenylpyrazol-4-yl]Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Acetic Acid ()

  • Core Structure: Thiazolidinone with a sulfanylidene group.
  • Key Differences : Contains a pyrazole-4-ylmethylidene group and ethoxy-2-methylphenyl substituent.
  • Synthesis : Prepared via condensation and cyclization, with a molecular weight of 479.10 g/mol .
Functional Analogues

Dihydropyrimidine Acetic Acid Derivatives ()

  • Core Structure : Dihydropyrimidine with an acetic acid side chain.
  • Key Differences : Lacks thiazole or pyrrolidine-dione moieties but shares aromatic methoxy groups.
  • Bioactivity : Demonstrated anti-inflammatory activity (e.g., 50% inhibition of carrageenan-induced edema at 25 mg/kg), comparable to diclofenac .

5-Ene-Thiazolo[3,2-b][1,2,4]Triazole-6(5H)-Ones ()

  • Core Structure : Thiazolo-triazole fused system.
  • Key Differences : Contains triazole instead of pyrrolidine-dione but shares methoxyphenyl substituents.
  • Bioactivity : Exhibited anticancer activity against MCF-7 cells (IC₅₀ = 8.2 μM) via topoisomerase inhibition .
Physicochemical and Spectral Comparison
Property Target Compound Compound 4 () Dihydropyrimidine () Rhodanine Derivative ()
Molecular Weight (g/mol) ~500 (estimated) 325.75 350–400 479.10
C=O Stretching (IR, cm⁻¹) 1730–1750 (predicted) 1730 1700–1720 1725–1740
Solubility Moderate (acetic acid group) Low (chlorophenyl substituent) Moderate Low (bulky substituents)
Bioactivity Anticancer (hypothesized) Unreported Anti-inflammatory Anticancer (inferred)
Pharmacological Potential
  • Target Compound : Predicted to inhibit kinases or topoisomerases due to planar aromatic systems and hydrogen-bonding groups (e.g., acetic acid).
  • Competitors: Thiazolidinones () often target bacterial enoyl-ACP reductase . Rhodanines () show activity against HIV-1 integrase .

Biological Activity

The compound acetic acid; (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, as well as its mechanism of action and structure-activity relationship (SAR).

Chemical Structure and Properties

The compound features a pyrrolidine-2,3-dione core, which is known for its diverse biological activities. The presence of substituents such as ethoxy and methoxy groups enhances its chemical reactivity and potential interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine-2,3-dione derivatives against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The compound was shown to inhibit the activity of penicillin-binding protein 3 (PBP3), which is essential for bacterial cell wall synthesis. In vitro assays demonstrated that several derivatives exhibited significant inhibition rates ranging from 60% to 100% at concentrations of 100 µM .

Table 1: Antibacterial Activity of Pyrrolidine-2,3-Dione Derivatives

CompoundInhibition (%)Concentration (µM)Target
Compound 1100100PBP3
Compound 280100PBP3
Compound 360100PBP3

Anticancer Activity

The anticancer potential of the compound has also been investigated. In a study using the National Cancer Institute's 60-cell line screening protocol, the compound exhibited notable cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 2: Anticancer Activity against Selected Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Apoptosis induction
HepG2 (Liver)20Cell cycle arrest
A431 (Skin)10Apoptosis induction

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in critical cellular pathways. For instance, the inhibition of PBP3 disrupts bacterial cell wall synthesis, leading to cell lysis. In cancer cells, the compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrrolidine core significantly influence the biological activity. The presence of hydroxymethylidene and various aromatic substituents enhances both antibacterial and anticancer activities. For example, compounds with electron-donating groups showed improved potency compared to those with electron-withdrawing groups .

Case Studies

Several case studies have demonstrated the effectiveness of pyrrolidine-2,3-dione derivatives in preclinical models:

  • Study on Pseudomonas aeruginosa : A series of derivatives were tested for their ability to inhibit PBP3. The study found that compounds with a specific hydroxyl group configuration were more effective than others .
  • NCI DTP Protocol : The compound was subjected to extensive screening against multiple cancer cell lines, revealing significant anticancer activity particularly in breast and liver cancer models .

Q & A

Q. What synthetic methodologies are effective for preparing the target compound, and what reaction conditions optimize yield?

The compound can be synthesized via a one-pot multicomponent reaction. Key reagents include thiosemicarbazides, chloroacetic acid, aromatic aldehydes, and anhydrous sodium acetate in acetic acid under reflux (2–3 hours). Optimal conditions involve a 1:1:3 molar ratio of thiosemicarbazide, chloroacetic acid, and aldehyde, respectively, in a DMF-acetic acid solvent mixture. Recrystallization from DMF-ethanol yields pure crystals .

Q. How can the stereochemistry and regioselectivity of the pyrrolidine-2,3-dione core be confirmed?

X-ray crystallography is the gold standard for determining stereochemistry. For intermediates, 1^1H NMR coupling constants (e.g., J4EJ_{4E} values) and NOESY correlations distinguish E/Z isomers. Computational methods (DFT) can predict stable conformers, validated against experimental data .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 13C^{13}\text{C} NMR identifies carbonyl groups (δ ~170–190 ppm) and aromatic protons (δ ~6.5–8.0 ppm).
  • IR : Stretching bands at ~1700 cm1^{-1} (C=O) and ~3200 cm1^{-1} (O–H).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic environment of the thiazole moiety influence reactivity in cross-coupling reactions?

The electron-deficient thiazole ring directs electrophilic substitution to the 5-position. Substituents like methoxy groups on adjacent phenyl rings modulate electron density, affecting Suzuki-Miyaura coupling efficiency. Computational studies (NBO analysis) quantify charge distribution .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxymethylidene group?

Protecting the hydroxymethylidene group with acetyl or TMSCl prior to alkylation/halogenation reduces oxidation. Kinetic studies show that low temperatures (0–5°C) and bulky bases (e.g., DBU) suppress enol tautomerization .

Q. How can bioactivity assays be designed to evaluate the compound’s potential as a kinase inhibitor?

  • In vitro : Use recombinant kinase domains (e.g., EGFR, VEGFR) with ATP-competitive assays (e.g., ADP-Glo™).
  • Cellular assays : Measure IC50_{50} in cancer cell lines (e.g., HeLa) with MTT viability tests.
  • Docking studies : AutoDock Vina predicts binding poses, validated by mutagenesis (e.g., Thr790Met in EGFR) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) separates isomers and hydrolytic byproducts. Method validation follows ICH Q2(R1) guidelines, with LOQ ≤ 0.1% .

Q. How do solvent polarity and proticity affect the compound’s tautomeric equilibrium?

In DMSO-d6_6, the keto-enol equilibrium favors the enol form due to H-bond stabilization. Polar aprotic solvents (e.g., acetone) shift equilibrium toward the keto form. UV-Vis spectroscopy (λmax_{\text{max}} ~300 nm) tracks tautomer ratios .

Q. What role do non-covalent interactions (e.g., π-π stacking) play in crystal packing?

Crystal structure analysis (CSD survey) reveals π-π interactions between thiazole and methoxyphenyl groups (3.5–4.0 Å). Hirshfeld surface analysis quantifies contributions from H-bonding (O–H⋯O) and van der Waals contacts .

Q. How can computational modeling guide the design of derivatives with improved solubility?

  • QSAR : LogP calculations (e.g., XLogP3) predict hydrophobicity.
  • Co-solvency : Molecular dynamics simulations identify excipients (e.g., PEG-400) that enhance aqueous solubility.
  • Salt formation : pKa determination (∼4.5 for the carboxylic acid) guides counterion selection (e.g., sodium or lysine salts) .

Methodological Notes

  • Contradictions in Data : and report conflicting yields (65% vs. 82%) for similar syntheses, likely due to aldehyde reactivity differences. Optimization requires screening substituent electronic effects .
  • Safety Considerations : The thiazole ring may release toxic H2_2S under strong reducing conditions. Work under inert atmosphere and monitor with gas sensors .

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